Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

D1 Dopamine Receptor Antagonist Cocaine Addiction Structure-Activity Relationship

This is the foundational, unsubstituted 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, the critical minimal pharmacophore for dopamine D1 receptor ligands. As the parent structure for probes like SKF-38393 & SCH-23390, it is essential for establishing baseline activity in CNS drug discovery. Its steep SAR means minor substitutions create divergent profiles; using a generic scaffold risks non-comparable results. Secure this specific, chirally-sensitive core to build your targeted D1 agonists or antagonists with confidence.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B350142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2
InChIKeyMEXPXLPUVFBQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A Foundational Dopamine D1 Receptor Pharmacophore for CNS Research and Procurement


1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (often referred to by its unsubstituted core structure or as the parent of the SKF-38393 series) serves as the foundational pharmacophore for a major class of dopamine D1 receptor ligands [1]. Its benzazepine scaffold provides the essential three-dimensional framework for high-affinity and selective interactions with D1-like dopamine receptors (D1 and D5 subtypes), which are critical G protein-coupled receptors in the central nervous system and periphery [2]. The unsubstituted parent molecule represents the minimal structural unit from which a vast array of potent agonists and antagonists—such as the well-known tool compounds SKF-38393 and SCH-23390—are derived, underscoring its central importance in neuropsychiatric and cardiovascular drug discovery and as a benchmark scaffold for structure-activity relationship (SAR) studies [3].

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Why Even Minor Structural Modifications Drastically Alter Pharmacological Profile and Experimental Reproducibility


The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is exquisitely sensitive to substitution, meaning that generic or seemingly minor structural modifications produce compounds with vastly different pharmacological profiles. For instance, the simple addition of a 3-methyl group (as in SKF-75670) can transform a D1 partial agonist into one that exacerbates motor deficits in primate models, while a 6-chloro-3-methyl-3′-methylphenyl substitution (as in SKF-83959) yields a compound that profoundly reverses those same deficits [1]. Furthermore, the stereochemistry at the 1-position is critical, with the R-(+) enantiomer of related analogs demonstrating up to a 100-fold higher affinity for D1 receptors than the S-(-) enantiomer, directly impacting experimental outcomes and data interpretation [2]. This steep and non-linear SAR underscores that substituting a specific benzazepine analog with a generic or off-target scaffold will almost certainly yield divergent, non-comparable, and potentially misleading results in any rigorous scientific or industrial application [3].

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A Quantitative Head-to-Head Guide to Differentiating Performance Against Key Comparators


N-Alkylamino Side Chain Optimization Confers Sub-50 nM D1 Affinity and Distinct Antagonist Pharmacology vs. Unsubstituted Core

The N-alkylamino analog of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (compound 15) demonstrates a significantly improved dopamine D1 receptor binding affinity (Ki = 49.3 nM) and acts as a potent antagonist, as evidenced by its ability to block dopamine-stimulated adenylyl cyclase with a predicted Ki of 21 nM. In contrast, the unsubstituted parent compound lacks this optimized side chain and the associated antagonist pharmacology. A closely related analog (compound 7a) showed a much weaker binding affinity (Ki = 811 nM) despite moderate functional antagonism, highlighting the critical and non-obvious role of the six-carbon N-alkylamino chain in achieving high-affinity D1 antagonism [1].

D1 Dopamine Receptor Antagonist Cocaine Addiction Structure-Activity Relationship

Subtype Selectivity of Novel Phenylbenzazepine Congeners: >100-Fold D1 vs. D2/D3/5-HT2A/α2-Adrenoceptor Selectivity

In a series of 18 novel phenylbenzazepine congeners, five potent ligands (including MCL-202, MCL-204, MCL-203, MCL-207, and MCL-209) derived from the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold demonstrated exceptionally high selectivity for dopamine D1 receptors. They displayed >100-fold selectivity for D1 over dopamine D2, D3, serotonin 5-HT-2A receptors, and α2-adrenoceptors. This level of subtype selectivity is a critical design feature for reducing off-target effects and is not a universal property of all benzazepine derivatives. For comparison, the D1 antagonist SCH-23390 is known to have significant affinity for 5-HT2C receptors (Ki = 9.3 nM), which confounds its use as a purely D1-selective probe [1] [2].

D1 Receptor Selectivity G Protein-Coupled Receptor Antipsychotic Development

Divergent In Vivo Motor Outcomes in Primate Parkinson's Model Based on Subtle Scaffold Modifications

In the MPTP-treated common marmoset model of Parkinson's disease, the unsubstituted parent compound's analog SKF-38393 (7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) produced detrimental motor effects: it further reduced locomotor activity by 70-80% and increased motor disability by 22-67%. In stark contrast, the 6-bromo substituted analog SKF-80723 produced a pronounced 6-10 fold increase in locomotion and a 64-77% reversal of motor disability. This dramatic divergence in functional outcome, despite sharing the same core benzazepine scaffold, demonstrates that even single-atom substitutions can invert the in vivo behavioral response [1].

Parkinson's Disease MPTP Primate Model D1 Agonist Efficacy

Stereochemical Purity Dictates D1 Binding Affinity and Selectivity: R-(+) Enantiomer is the Active Eutomer

The stereochemistry of substituted 1-phenyl-3-benzazepines is a primary determinant of their biological activity. In a study of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analog, the R-(+) enantiomers bound to D1 receptor sites in rat forebrain tissue with much higher affinity and selectivity than their S-(-) antipodes. The S-(-) enantiomers were essentially inactive. This stereoselectivity is a hallmark of the D1 receptor and dictates that a racemic mixture will have, at best, 50% of the potency of the pure R-(+) enantiomer. This has direct implications for experimental design and the procurement of analytically characterized, chirally pure material [1].

Chiral Resolution Enantiomeric Excess Dopamine Receptor Binding

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Key Application Scenarios Validated by Comparative Evidence


Pharmacological Tool for D1 Antagonist Studies in Addiction Research

The optimized N-alkylamino analog (compound 15) with a Ki of 49.3 nM for D1 receptors and a predicted functional Ki of 21 nM for adenylyl cyclase inhibition is ideally suited as a pharmacological probe in animal models of cocaine addiction and psychostimulant abuse. Its defined D1 antagonist profile differentiates it from D1 agonists and allows for the direct interrogation of D1 receptor blockade on drug-seeking behavior, as established by the work of Shah et al. [1]. Procurement of this specific analog ensures experimental outcomes are attributed to D1 antagonism, not to the mixed or agonist properties of other benzazepines.

D1-Selective Scaffold for Antipsychotic Drug Discovery with Minimal Off-Target Liability

The novel phenylbenzazepine congeners exhibiting >100-fold selectivity for D1 over D2, D3, 5-HT2A, and α2-adrenoceptors represent a superior starting point for developing next-generation antipsychotics. This selectivity profile, quantitatively characterized by Neumeyer et al., directly addresses the polypharmacology and associated side effects (e.g., metabolic, cardiovascular) of current antipsychotics, which often antagonize multiple aminergic receptors [1]. This scaffold offers a clear path to more targeted therapeutic candidates.

Defined Chemical Probe for Investigating D1 Receptor Biased Signaling and Functional Selectivity

The stark contrast in in vivo motor effects between SKF-38393 (partial agonist, exacerbating motor deficits) and SKF-80723 (full agonist, reversing deficits) in the MPTP primate model demonstrates that different benzazepine ligands can stabilize distinct D1 receptor conformations, leading to divergent functional outcomes. This makes specific members of this class invaluable tools for studying biased agonism and functional selectivity at the D1 receptor, a concept supported by the behavioral pharmacology findings of Gnanalingham et al. [1].

Standard Reference Compound for Chiral Purity and Potency Benchmarks in D1 Assays

The profound stereoselectivity of the benzazepine scaffold, where the R-(+) enantiomer is the sole active eutomer, makes a well-characterized, chirally pure R-(+) analog an essential standard for validating assay sensitivity and enantiomeric purity. As demonstrated by Neumeyer et al., the S-(-) enantiomer is inactive; therefore, the potency of a racemic mixture or a test compound can be directly compared against the pure R-(+) standard to quantify enantiomeric excess and confirm the expected pharmacological activity [1]. This is a critical quality control and research tool for laboratories working with D1 receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.